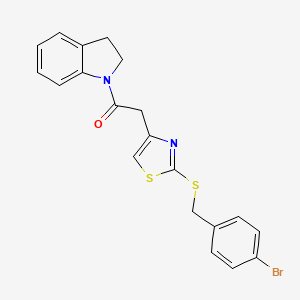

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDMQGUSVHCVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the thiazole derivative.

Attachment of the Indoline Moiety: The final step involves the coupling of the indoline moiety to the thiazole ring, which can be done using a variety of coupling reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

The compound’s reactivity is governed by three key structural motifs: the thioether linkage , thiazole ring , and indolin-1-yl ethanone moiety .

Reagents and Conditions

Experimental protocols for common reactions are summarized below:

Oxidation of Thioether

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

-

Conditions : Room temperature, dichloromethane solvent.

-

Product : Sulfoxide (major) or sulfone (with excess oxidizer).

Nucleophilic Aromatic Substitution

-

Reagents : Piperidine, sodium methoxide (NaOMe)

-

Example : Replacement of bromine with methoxy group yields 2-(2-((4-methoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone.

Cycloaddition with Azomethine Ylides

-

Reagents : Sarcosine, isatin derivatives

-

Product : Spiro-indolin-2-one hybrids via [3+2] cycloaddition.

Major Reaction Products

Mechanistic Insights

-

Thioether Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Substitution at Bromophenyl : Follows a two-step SNAr mechanism, with deprotonation as the rate-limiting step .

-

Cycloaddition : Concerted mechanism involving dipole formation from sarcosine and isatin .

Spectroscopic Evidence

-

IR Spectroscopy :

-

Thioether S–C stretch: 670–690 cm⁻¹.

-

Sulfoxide S=O stretch: 1030–1060 cm⁻¹.

-

-

¹H NMR :

Crystallographic Data

Comparative Reactivity with Analogs

Challenges and Limitations

-

Steric Hindrance : Bulky indolin-1-yl group slows nucleophilic attack at the ethanone carbonyl.

-

Sensitivity to pH : Thioether oxidation rates vary significantly in acidic vs. basic media.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest several potential therapeutic applications:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The indoline moiety is known for its role in several anticancer agents. Compounds with similar scaffolds have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biochemical Probes

Due to its unique structure, this compound may serve as a probe in biochemical assays. Its ability to interact with specific enzymes or receptors can be exploited to study biological pathways or disease mechanisms.

Industrial Applications

In addition to its medicinal uses, 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone can be utilized in the synthesis of specialty chemicals or materials, particularly in the development of new organic compounds with tailored properties for applications in materials science.

Antimicrobial Studies

A comparative study evaluated several thiazole derivatives against C. albicans and A. niger. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| 2c | C. albicans | 3.92 |

| 5b | A. niger | 4.01 |

| Reference Drug | - | 0.5 (Fluconazole) |

Anticancer Activity

A recent investigation into compounds similar to this compound revealed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and indoline structures can interact with enzymes, receptors, or other proteins, modulating their activity. The bromobenzyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : The 4-bromobenzyl group’s electron-withdrawing nature may stabilize the thiazole ring’s aromatic system, enhancing metabolic stability compared to methoxy or methyl substituents .

- Synthetic Challenges : Palladium-catalyzed cross-coupling () may be required for introducing the indolinyl group, posing scalability issues compared to simpler condensations () .

Biological Activity

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that combines a thiazole ring, a bromobenzyl group, and an indoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features several key structural components:

- Thiazole Ring : Known for its diverse biological activities.

- Bromobenzyl Group : May enhance lipophilicity and binding interactions.

- Indoline Moiety : Often associated with various pharmacological effects.

Synthetic Route

The synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Achieved by reacting a thioamide with an α-haloketone under basic conditions.

- Introduction of the Bromobenzyl Group : Via nucleophilic substitution with a bromobenzyl halide.

- Coupling with Indoline : Final step involving coupling reagents to attach the indoline moiety.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole nucleus has been shown to inhibit bacterial growth by disrupting lipid biosynthesis in bacteria. Various derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies. For instance, derivatives similar to this compound have shown activity against various cancer cell lines, including breast cancer (MCF7). The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular pathways .

The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes:

- Enzyme Inhibition : The thiazole and indoline structures can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may act on various receptors, altering signaling pathways critical for cell survival and proliferation .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone | Chlorobenzyl instead of bromobenzyl | Moderate antimicrobial and anticancer activity |

| 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone | Methylbenzyl group | Lower activity compared to brominated derivatives |

The presence of the bromine atom in the bromobenzyl group enhances the compound's lipophilicity and potentially its binding affinity to biological targets, making it more effective than its chlorinated or methylated counterparts.

Case Studies

In one study, derivatives of thiazole were synthesized and evaluated for their antimicrobial properties using a turbidimetric method. The results indicated that certain compounds exhibited minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens . Another study focused on anticancer activity where certain thiazole derivatives showed significant cytotoxic effects on MCF7 cells, indicating the potential for further development as therapeutic agents against breast cancer .

Q & A

What are the recommended synthetic routes for 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone?

Level: Basic

Answer:

A common method involves multi-step nucleophilic substitution and cyclization. For example:

React 4-bromobenzyl bromide with thiourea to form the thiol intermediate.

Couple this intermediate with 2-bromo-1-(thiazol-4-yl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

Introduce the indolin-1-yl group via a Friedel-Crafts acylation using indoline and a Lewis acid catalyst (e.g., AlCl₃) .

Purification typically involves column chromatography and recrystallization.

How can reaction conditions be optimized to improve synthetic yield?

Level: Advanced

Answer:

Key optimization strategies include:

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation .

- Catalyst use: Triethylamine or pyridine improves substitution efficiency by neutralizing HBr byproducts .

- Temperature control: Reflux (80–100°C) accelerates cyclization but may require inert atmospheres to prevent oxidation .

- Stoichiometry: A 1.2:1 molar ratio of 4-bromobenzyl thiol to bromoethanone minimizes side reactions .

What analytical techniques validate the compound’s structure and purity?

Level: Basic

Answer:

- NMR spectroscopy: Confirm substituent positions via ¹H (e.g., aromatic protons at δ 7.2–8.1 ppm) and ¹³C signals (e.g., ketone C=O at ~190 ppm) .

- Mass spectrometry: Validate molecular weight (e.g., [M+H]⁺ at m/z 458.2) .

- X-ray crystallography: Resolve stereochemistry and crystal packing .

- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .

How to address contradictions in reported bioactivity data for this compound?

Level: Advanced

Answer:

Discrepancies often arise from:

- Assay variability: Use standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin) .

- Structural analogs: Compare activity of derivatives (e.g., 4-chloro vs. 4-bromo substitutions) to isolate electronic effects .

- Sample degradation: Store compounds at –20°C under nitrogen and verify stability via TLC before testing .

What computational methods predict binding modes with biological targets?

Level: Advanced

Answer:

- Molecular docking: Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0) or kinases, focusing on thiazole-indole pharmacophores .

- MD simulations: GROMACS can assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- QSAR models: Train on IC₅₀ data from analogs to correlate substituent effects (e.g., Hammett σ values) with activity .

How to design structure-activity relationship (SAR) studies for this compound?

Level: Advanced

Answer:

- Core modifications: Synthesize derivatives with substituted indoles (e.g., 5-nitroindole) or thiazoles (e.g., 5-methylthiazole) to probe electronic/steric effects .

- Bioisosteric replacement: Replace the 4-bromobenzyl group with 4-fluorobenzyl or naphthyl to evaluate hydrophobic interactions .

- Pharmacophore mapping: Overlay active/inactive analogs in Schrödinger Phase to identify critical hydrogen bond acceptors (e.g., thiazole sulfur) .

What strategies ensure compound stability during biological assays?

Level: Basic

Answer:

- Storage: Lyophilize and store in amber vials at –20°C to prevent photodegradation and hydrolysis .

- Buffers: Use PBS (pH 7.4) with 0.1% DMSO for solubility; avoid aqueous solutions >24 hours .

- Inert conditions: Conduct assays under nitrogen or argon to limit oxidation of the thioether group .

How to explore alternative heterocyclic scaffolds with similar bioactivity?

Level: Advanced

Answer:

- Thiazole replacements: Synthesize oxadiazole or triazole analogs via Huisgen cycloaddition to compare π-π stacking efficiency .

- Indole modifications: Introduce pyrazole or benzimidazole rings via Pd-catalyzed cross-coupling to enhance kinase inhibition .

- Hybrid systems: Design fused-ring systems (e.g., thiazolo[5,4-b]indole) to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.